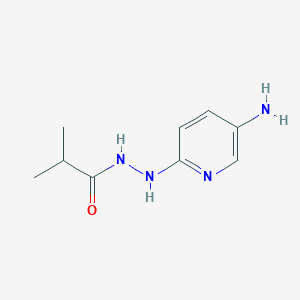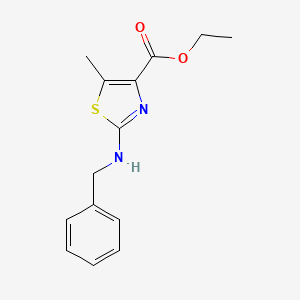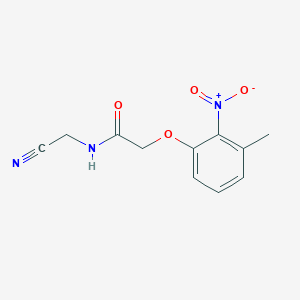![molecular formula C12H11ClO3S2 B2567495 3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 339022-63-8](/img/structure/B2567495.png)
3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound has a complex structure that includes a thiophene ring, a sulfanyl group, and a chlorophenyl group . The InChI code for the compound is 1S/C12H11ClO3S2/c1-8(14)11-6-18(15,16)7-12(11)17-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 302.8 . It has a density of 1.5±0.1 g/cm3, a boiling point of 536.8±50.0 °C at 760 mmHg . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Properties
The compound 3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda6-thiophene-1,1-dione has been a subject of interest in various scientific studies, focusing on its synthesis, structural characterization, and potential applications. One study detailed the synthesis of a novel thiophene-containing compound closely related to the given chemical. This compound was characterized using FT-IR, NMR, mass spectrometry, and elemental analysis. X-ray crystallography determined its molecular structure. The molecular geometry was stabilized by intramolecular interactions, forming a three-dimensional network. Density Functional Theory (DFT) calculations provided insights into the optimized geometric parameters, intramolecular charge transfer interactions, and natural atomic charges at different sites. The compound exhibited non-toxic properties in in vitro cytotoxicity assays against PC-3 and HeLa cell lines (Mabkhot et al., 2016).
Synthetic Applications
Another study reported the formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(III) or manganese(III) acetate, along with various other compounds. The reactions gave rise to products like 4-acetyl-3-methyl-1,2-dioxan-3-ol, along with 3-acetyl-4-hydroxy-3-hexene-2,5-dione. The study also explored the mechanisms of manganese(III)-induced 1,2-dioxane ring formation and associated radical side reactions (Nishino et al., 1991).
Organic Electronic Devices
A fascinating application was reported in the field of organic electronic devices. The study focused on Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), used as a hole transport material for over 20 years. The research demonstrated that PEDOT:PSS doped with various amino derivatives, including compounds structurally similar to the mentioned thiophene derivative, significantly enhanced the performance of PEDOT:PSS in organic solar cells and other electronic devices. This innovation led to a power conversion efficiency of 16.55%, the highest in organic solar cells with certain active layers (Zeng et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3S2/c1-8(14)11-6-18(15,16)7-12(11)17-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWXVRCMLNTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CS(=O)(=O)C1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-1-[(2,4-dimethoxyphenyl)methyl]-1-(4-iodophenyl)thiourea](/img/structure/B2567412.png)
![3-fluoro-N-[1-(prop-2-enoyl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2567413.png)


![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2567420.png)

![N-(2,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2567424.png)
![4-((Benzo[d]thiazol-2-ylthio)methyl)thiazol-2-amine](/img/structure/B2567427.png)


![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2567430.png)
![Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2567431.png)

